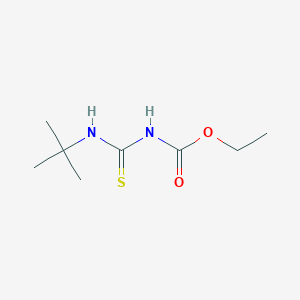
ethyl N-(tert-butylcarbamothioyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(tert-butylcarbamothioyl)carbamate is a chemical compound that is used in various scientific research applications. It is commonly abbreviated as EDBC and has a molecular formula of C9H18N2O2S. EDBC is a carbamate derivative that is commonly used as a pesticide and herbicide. However, in scientific research, it is used for its unique properties and effects on biochemical and physiological processes.
Mechanism of Action
EDBC works by inhibiting the activity of AChE, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which can cause various physiological effects, such as muscle spasms, convulsions, and respiratory failure. In addition, EDBC can also affect other biochemical processes, such as the inhibition of glutathione S-transferase (GST), an enzyme that plays a crucial role in detoxification processes.
Biochemical and Physiological Effects:
EDBC has been shown to have various biochemical and physiological effects, including the inhibition of AChE and GST. This can lead to various toxic effects, such as muscle spasms, convulsions, and respiratory failure. In addition, EDBC has been shown to have effects on other biochemical processes, such as the inhibition of lipid peroxidation and the modulation of oxidative stress.
Advantages and Limitations for Lab Experiments
EDBC has several advantages for use in lab experiments, including its ability to inhibit AChE and GST, which can be useful for studying the effects of pesticides on the environment and developing new pesticides. However, EDBC also has several limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on EDBC, including the development of new pesticides that are more effective and less harmful to the environment. In addition, further research is needed to understand the mechanisms of action of EDBC and its effects on various biochemical and physiological processes. Finally, research is needed to develop new methods for synthesizing EDBC and to improve its safety and efficacy for use in scientific research.
Synthesis Methods
EDBC can be synthesized using various methods, including carbamation of ethyl thiocyanate with tert-butylamine or reaction of ethyl isothiocyanate with tert-butylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or sodium hydroxide. The product is then purified using various techniques, such as recrystallization or column chromatography.
Scientific Research Applications
EDBC has been used in various scientific research applications, including as a tool to study the inhibition of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system. It has also been used to study the effects of pesticides on the environment and to develop new pesticides that are more effective and less harmful to the environment.
properties
IUPAC Name |
ethyl N-(tert-butylcarbamothioyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-5-12-7(11)9-6(13)10-8(2,3)4/h5H2,1-4H3,(H2,9,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRXYRDVVXGYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(tert-butylcarbamothioyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl}-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2626580.png)
![2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile](/img/structure/B2626582.png)
![1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2626583.png)
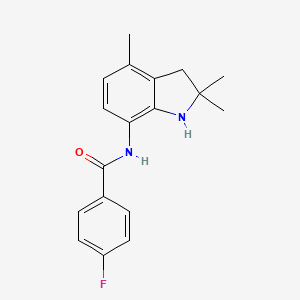
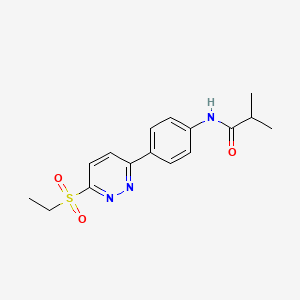
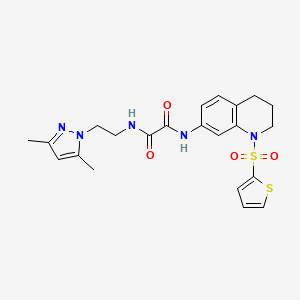
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B2626589.png)

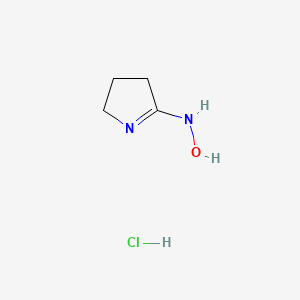
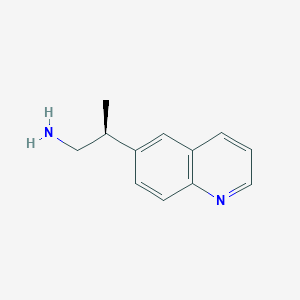
![3-((4-bromophenyl)sulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2626596.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2626599.png)

![3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B2626601.png)